molecular formula C10H16ClN B591853 (R)-1-(o-Tolyl)propan-1-amine hydrochloride CAS No. 856562-93-1

(R)-1-(o-Tolyl)propan-1-amine hydrochloride

Cat. No.: B591853
CAS No.: 856562-93-1
M. Wt: 185.695
InChI Key: ZRFSFSDKCOAXNJ-HNCPQSOCSA-N
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Description

®-1-(o-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of a tolyl group attached to the propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Scientific Research Applications

®-1-(o-Tolyl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(o-Tolyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available o-tolualdehyde.

    Reductive Amination: The o-tolualdehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(o-Tolyl)propan-1-amine hydrochloride may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Purification: Employing crystallization techniques to purify the hydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(o-Tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Nitro, halogenated derivatives.

Mechanism of Action

The mechanism of action of ®-1-(o-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(o-Tolyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    1-(p-Tolyl)propan-1-amine hydrochloride: A positional isomer with the tolyl group in the para position.

    1-(m-Tolyl)propan-1-amine hydrochloride: Another positional isomer with the tolyl group in the meta position.

Uniqueness

®-1-(o-Tolyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and positional isomers.

Properties

IUPAC Name

(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFSFSDKCOAXNJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662528
Record name (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856562-93-1
Record name (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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